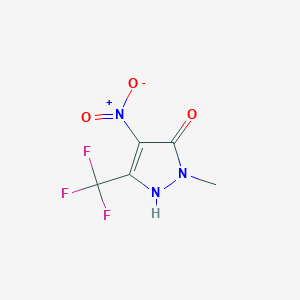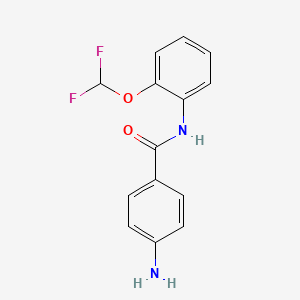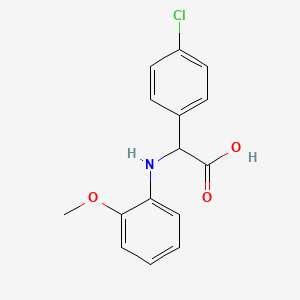![molecular formula C9H9N3O2 B12989707 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid](/img/structure/B12989707.png)
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is a compound that belongs to the class of fused heterocycles. These compounds are known for their diverse biological activities and are integral parts of several pharmaceutical agents. The structure of this compound includes a pyrrolo[2,1-f][1,2,4]triazine ring fused with a propanoic acid moiety, making it a unique and versatile molecule in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole-2-carboxylic acid with triazine derivatives under acidic or basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often include the use of transition metal catalysts to facilitate the cyclization reactions. The optimization of reaction conditions, such as temperature, solvent, and pH, is crucial to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the triazine ring can be substituted with different nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a key component in the development of kinase inhibitors for cancer therapy.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid involves its interaction with specific molecular targets. In medicinal applications, it often acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective in cancer therapy .
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar biological activities.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug with a related structure
Uniqueness: 2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is unique due to its specific propanoic acid moiety, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications .
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
2-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropanoic acid |
InChI |
InChI=1S/C9H9N3O2/c1-6(9(13)14)7-2-8-3-10-5-11-12(8)4-7/h2-6H,1H3,(H,13,14) |
Clé InChI |
RXPOHTGTSVWDDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CN2C(=C1)C=NC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B12989642.png)


![tert-Butyl 8a-methyl-3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B12989656.png)

![6-Propyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12989663.png)

![6-Amino-8-bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B12989675.png)
![Methyl 4-amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12989676.png)
![1-(4-Chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazin-2-yl)ethanol](/img/structure/B12989682.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12989687.png)

